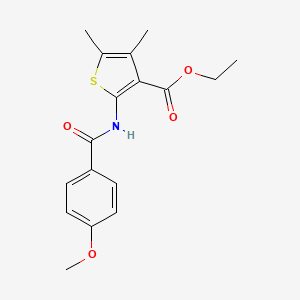

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

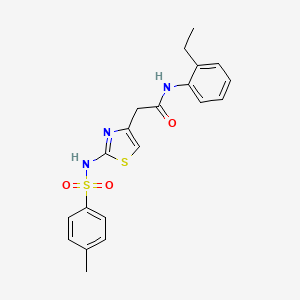

The compound “Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two methyl groups attached to it. It also has a carboxylate ester group (COOEt), an amide group (CONH2), and a methoxy group (OCH3) attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry would typically be used to analyze the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The thiophene ring, the amide group, and the ester group could potentially be sites of reactivity .Applications De Recherche Scientifique

Antimicrobial and Antioxidant Activities

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and evaluated for their antimicrobial and antioxidant activities. Certain derivatives demonstrated excellent antibacterial and antifungal properties, alongside remarkable antioxidant potential. These findings indicate the potential application of ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Antiproliferative Activity

A series of thiophene derivatives, including closely related ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate, were prepared and evaluated for their antiproliferative activity against cancer cell lines. Some compounds showed significant activity, particularly against breast and colon cancer cell lines, suggesting the potential of ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate derivatives in cancer research (Ghorab et al., 2013).

Neuroleptic Agents

Derivatives of substituted 6-methoxysalicylamides, synthesized from 2,6-dimethoxybenzamides, were found to have potent antidopamine activity, suggesting their potential use as neuroleptic agents. This indicates the possible application of ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate derivatives in the development of new treatments for neurological disorders (de Paulis et al., 1985).

Polymer Science

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate derivatives could have applications in polymer science, as seen in studies involving similar compounds for the synthesis of linear polymers and cross-linked networks. This suggests potential use in materials science for the development of new polymeric materials (Yamasaki & Patrickios, 2003).

Mécanisme D'action

Target of Action

The primary targets of Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate are cyclin-dependent kinases 6 and 9 (CDK6 and CDK9) . These kinases play a crucial role in cell cycle regulation and transcription, making them important targets for cancer therapy.

Mode of Action

The compound interacts with its targets (CDK6 and CDK9) by inhibiting their activity This inhibition disrupts the cell cycle and transcription processes, leading to the cessation of cell proliferation

Biochemical Pathways

The inhibition of CDK6 and CDK9 affects the cell cycle and transcription pathways. The disruption of these pathways leads to the arrest of the cell cycle, preventing the proliferation of cancer cells . The downstream effects of this disruption can include apoptosis or programmed cell death.

Result of Action

The compound has shown cytotoxic potential on MCF-7 and T98G cancer cell lines . It appears to induce apoptosis, as suggested by the acridine orange/ethidium bromide staining assay in SKOV-3 cells . All the synthesized compounds were found to be non-toxic against normal cells (df-2) .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-5-22-17(20)14-10(2)11(3)23-16(14)18-15(19)12-6-8-13(21-4)9-7-12/h6-9H,5H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMYLSCYCYSANN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B2845041.png)

![tert-Butyl 5-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2845042.png)

![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2845045.png)

![1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2845051.png)

![N-[2,2-bis(furan-2-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2845052.png)

![4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2845056.png)

![7-[(E)-But-2-enyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2845057.png)

![1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-phenylurea](/img/structure/B2845058.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-phenylacetamide](/img/structure/B2845062.png)